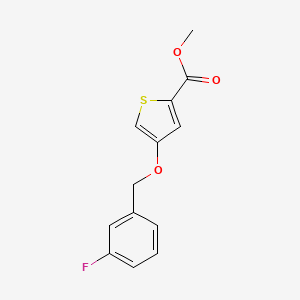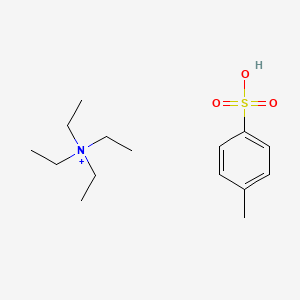
Diazald-N-methyl-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazald-N-methyl-13C, also known as N-Methyl-13C-N-nitroso-p-toluenesulfonamide, is a compound used as a precursor for the synthesis of diazomethane. Diazomethane is a highly reactive and toxic gas used in various chemical reactions, particularly in methylation processes. The incorporation of the carbon-13 isotope in this compound makes it valuable for isotopic labeling studies in research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diazald-N-methyl-13C is synthesized through the nitrosation of N-methyl-p-toluenesulfonamide using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction typically occurs in an aqueous medium at low temperatures to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions: Diazald-N-methyl-13C undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Oxidation products include sulfonic acids and other oxidized derivatives.
Reduction: Reduction products include amines and related compounds.
Substitution: Substitution reactions yield various substituted sulfonamides.
Applications De Recherche Scientifique
Diazald-N-methyl-13C has a wide range of applications in scientific research:
Chemistry: Used as a precursor for diazomethane in methylation reactions and isotopic labeling studies.
Biology: Employed in studies involving metabolic pathways and enzyme mechanisms.
Medicine: Utilized in the synthesis of labeled pharmaceuticals for tracing and imaging studies.
Industry: Applied in the production of labeled compounds for quality control and analytical purposes
Mécanisme D'action
The primary mechanism of action of Diazald-N-methyl-13C involves its conversion to diazomethane upon treatment with a base such as sodium hydroxide or potassium hydroxide. The diazomethane generated is highly reactive and can participate in various chemical reactions, including methylation of carboxylic acids, phenols, and other nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
N-Methyl-N-nitroso-p-toluenesulfonamide: The non-labeled version of Diazald.
N-Methyl-N-nitrosourea: Another precursor for diazomethane but less thermally stable and more toxic.
N-Methyl-N’-nitro-N-nitrosoguanidine: A mutagenic compound used for diazomethane synthesis.
Uniqueness: Diazald-N-methyl-13C is unique due to its isotopic labeling with carbon-13, making it particularly valuable for research applications that require tracing and studying metabolic pathways. Its relatively safe handling compared to other diazomethane precursors also adds to its uniqueness .
Propriétés
Numéro CAS |
60858-95-9 |
|---|---|
Formule moléculaire |
C8H10N2O3S |
Poids moléculaire |
215.24 g/mol |
Nom IUPAC |
4-methyl-N-(113C)methyl-N-nitrosobenzenesulfonamide |
InChI |
InChI=1S/C8H10N2O3S/c1-7-3-5-8(6-4-7)14(12,13)10(2)9-11/h3-6H,1-2H3/i2+1 |
Clé InChI |
FFKZOUIEAHOBHW-VQEHIDDOSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N([13CH3])N=O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride](/img/structure/B12062240.png)


